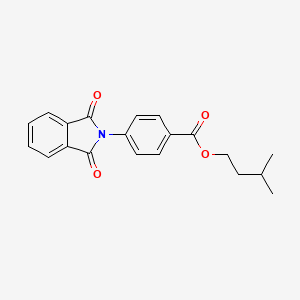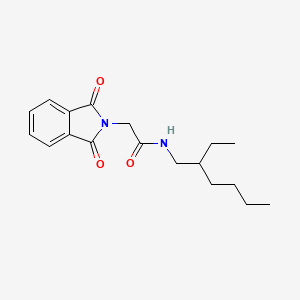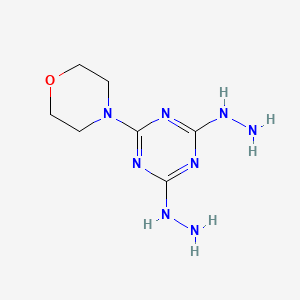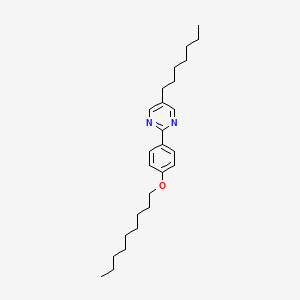
4'-Methylbiphenyl-4-yl 4-methylcyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Methylbiphenyl-4-yl 4-methylcyclohexanecarboxylate is an organic compound with the molecular formula C21H24O2 It is a derivative of biphenyl and cyclohexanecarboxylate, characterized by the presence of a methyl group on both the biphenyl and cyclohexane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methylbiphenyl-4-yl 4-methylcyclohexanecarboxylate typically involves the esterification of 4’-Methylbiphenyl-4-carboxylic acid with 4-methylcyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and recrystallization are common methods used to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4’-Methylbiphenyl-4-yl 4-methylcyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 4’-Methylbiphenyl-4-carboxylic acid and 4-methylcyclohexanecarboxylic acid.
Reduction: Formation of 4’-Methylbiphenyl-4-yl 4-methylcyclohexanol.
Substitution: Formation of halogenated derivatives of the biphenyl ring.
Wissenschaftliche Forschungsanwendungen
4’-Methylbiphenyl-4-yl 4-methylcyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4’-Methylbiphenyl-4-yl 4-methylcyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl biphenyl-4-carboxylate
- 4-Methylcyclohexanecarboxylic acid
- 4’-Methyl-4-pentylbiphenyl
Uniqueness
4’-Methylbiphenyl-4-yl 4-methylcyclohexanecarboxylate is unique due to the combination of biphenyl and cyclohexane structures, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C21H24O2 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
[4-(4-methylphenyl)phenyl] 4-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C21H24O2/c1-15-3-7-17(8-4-15)18-11-13-20(14-12-18)23-21(22)19-9-5-16(2)6-10-19/h3-4,7-8,11-14,16,19H,5-6,9-10H2,1-2H3 |
InChI-Schlüssel |
HWJFYTQVPOVQJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1'-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(3-phenoxypropan-2-ol)](/img/structure/B11700857.png)
![Butyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B11700859.png)
![2-(4-Bromo-2-cyanophenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11700864.png)

![4-chloro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide](/img/structure/B11700877.png)
![4-(4-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11700885.png)
![3-{5-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11700888.png)





